molecular formula C17H18N4S B12990631 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 494195-73-2

3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B12990631
CAS No.: 494195-73-2
M. Wt: 310.4 g/mol
InChI Key: WVXQNQRSPAFCRW-UHFFFAOYSA-N
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Description

5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dimethylphenylamine with formaldehyde and 4-phenyl-4H-1,2,4-triazole-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete reaction and the product is purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated triazole derivatives

Scientific Research Applications

5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4H-1,2,4-triazole-3-thiol
  • 2,4-Dimethylphenylamine derivatives
  • Other triazole-based compounds

Uniqueness

5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features that confer distinct biological activities. The presence of both the triazole ring and the dimethylphenylamino group contributes to its enhanced stability and reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

494195-73-2

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4S/c1-12-8-9-15(13(2)10-12)18-11-16-19-20-17(22)21(16)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,20,22)

InChI Key

WVXQNQRSPAFCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)C

solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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